molecular formula C18H21N3 B083226 9-((3-Dimethylaminopropyl)amino)acridine CAS No. 13365-37-2

9-((3-Dimethylaminopropyl)amino)acridine

Cat. No. B083226
CAS RN: 13365-37-2
M. Wt: 279.4 g/mol
InChI Key: VJGUBCUGFXDMEX-UHFFFAOYSA-N
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Description

9-((3-Dimethylaminopropyl)amino)acridine is a compound related to the class of acridines, which are of significant interest due to their diverse chemical and biological properties. These compounds have been studied extensively in various fields, particularly in materials science and medicine, for their potential as chemical sensors and intercalating agents.

Synthesis Analysis

The synthesis of acridine derivatives, including those substituted at the 9-position, typically involves reactions such as condensation, guanidylation, and amine exchange. These synthetic pathways allow for the introduction of different functional groups, leading to various derivatives with unique properties. For instance, the guanidylation of the 9-aminoacridine chromophore has been explored due to its significance in producing DNA-targeted chemotherapeutic agents (Ma et al., 2007).

Molecular Structure Analysis

The molecular structure of 9-substituted acridine derivatives has been examined using techniques such as X-ray diffraction and molecular mechanics calculations. These studies reveal the conformational details and intramolecular interactions, such as hydrogen bonding, which significantly influence the chemical behavior and interaction with biological molecules like DNA (Hudson et al., 1987).

Chemical Reactions and Properties

Acridine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. They are known to participate in amine exchange reactions under physiological conditions, which is crucial for their biological activities. These reactions can be reversible and involve unstable intermediates, which have significant implications for their mechanism of action in biological systems (Paul & Ladame, 2009).

Physical Properties Analysis

The physical properties of 9-substituted acridines, such as solubility, crystallinity, and fluorescence, are closely related to their molecular structure. These properties can be tuned by modifying the substituents on the acridine nucleus, which affects their application in materials science and bioimaging (Sandeep & Bisht, 2006).

Chemical Properties Analysis

The chemical behavior of this compound is influenced by its functional groups. The presence of the dimethylaminopropyl group at the 9-position imparts unique chemical properties, including reactivity towards nucleophiles and potential for intercalation with DNA. These chemical properties are pivotal for their biological activity and therapeutic applications (Kitchen et al., 1985).

Scientific Research Applications

  • Binding to DNA and Anticancer Activity : Acridine derivatives, including 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, are known for their ability to bind to DNA and interfere with nucleic acid synthesis, contributing to their anticancer activity (Shukla, Mishra, & Tiwari, 2006).

  • Mutagenic and Recombinogenic Effects : Research on Saccharomyces cerevisiae indicated that 9-[(3-dimethylaminopropyl)amino]acridine exhibits mutagenic effects, enhancing the frequency of aberrant colonies (Ferguson & Turner, 1987).

  • Anti-inflammatory and Analgesic Properties : Acridine derivatives have shown potential as anti-inflammatory and analgesic agents. 9-[(Dimethylaminopropyl)amino]-1-nitroacridine, for instance, has been used as an antitumor drug and exhibits these properties (Sondhi et al., 1998).

  • Chemotherapeutic Applications : The 9-aminoacridine chromophore, a key part of this compound, is important in DNA-targeted chemotherapeutic agents, particularly in the synthesis of guanidine-functionalized acridines (Ma, Day, & Bierbach, 2007).

  • Targeting DNA Structures for Antitumor Activity : Novel 9-aminoacridine carboxamides have been studied for their ability to bind to various DNA structures, showing promise as antitumor agents (Howell et al., 2012).

  • Antiparasitic Properties : Certain acridine derivatives, including 9-chloro and 9-amino-2-methoxyacridines, exhibit strong antiparasitic properties against Leishmania infantum, suggesting their potential in treating parasitic infections (Di Giorgio et al., 2003).

  • Molecular Structure and Reactivity Studies : Structural analysis of 1-nitro-9-aminoacridine and related compounds has provided insights into their antitumor activities and molecular distortions, which are important for understanding their interactions with biological molecules (Pett et al., 1982).

Future Directions

While specific future directions for 9-((3-Dimethylaminopropyl)amino)acridine were not found in the search results, it’s clear that acridines and their analogs could be an appropriate answer in the wake of recent surges to find efficient and non-toxic corrosion inhibitors .

Mechanism of Action

Target of Action

The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.

Pharmacokinetics

Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.

Result of Action

The interaction of this compound with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.

properties

IUPAC Name

N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGUBCUGFXDMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1092-03-1 (di-hydrochloride)
Record name C 137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40158291
Record name C 137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

13365-37-2
Record name 9-(3′-Dimethylaminopropylamino)acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13365-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C 137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C 137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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